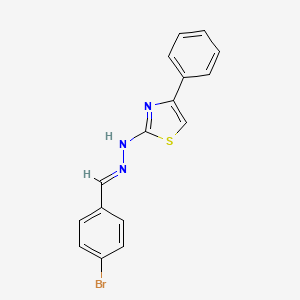
4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Similar compounds have shown significant antifungal activity againstC. albicans and A. niger , suggesting that the compound may target enzymes or proteins essential to these organisms.
Mode of Action
It’s known that the bromoaryl group in 4-bromobenzaldehyde participates in various cross-coupling reactions, such as suzuki coupling . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Given its potential antifungal activity , it may interfere with the synthesis of essential components of the fungal cell wall or disrupt key metabolic pathways.
Result of Action
, similar compounds have demonstrated significant antifungal activity. This suggests that the compound may inhibit the growth of certain fungi, potentially leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has several advantages as a research tool. It is easy to synthesize and purify, and it has unique properties such as fluorescence and metal ion sensing. This compound is also relatively stable and can be stored for long periods of time.
However, there are also limitations to using this compound in lab experiments. This compound is toxic to cells at high concentrations, and its anti-cancer activity is not fully understood. This compound may also have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the development of this compound-based anti-cancer drugs with improved efficacy and reduced toxicity.
In addition, further research is needed to fully understand the mechanism of action of this compound in cancer cells. This could lead to the development of new therapeutic strategies for the treatment of cancer. Finally, the potential use of this compound as a chelating agent for the removal of heavy metal ions from contaminated water could also be explored.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research applications due to its unique properties and potential applications. This compound has been used as a fluorescent probe for the detection of metal ions, as a chelating agent for the removal of heavy metal ions from contaminated water, and as an anti-cancer agent. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been widely used in scientific research applications due to its unique properties such as fluorescence, metal ion sensing, and anti-cancer activity. This compound has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a chelating agent for the removal of heavy metal ions from contaminated water.
This compound has also been investigated for its anti-cancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has been found to be effective against various types of cancer such as breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3S/c17-14-8-6-12(7-9-14)10-18-20-16-19-15(11-21-16)13-4-2-1-3-5-13/h1-11H,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNREFAZMCBAEM-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



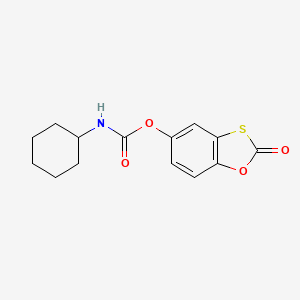
![3-[(cyclohexylamino)methyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B3849742.png)

![N-benzyl-3-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B3849747.png)
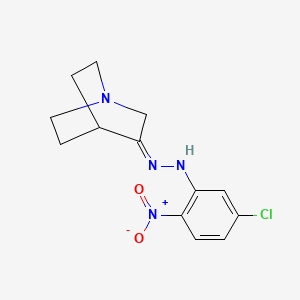
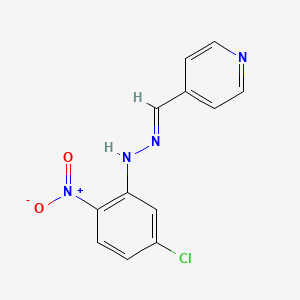
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B3849762.png)
![N-{2-hydrazino-2-oxo-1-[(tetrahydro-2H-pyran-2-ylthio)methyl]ethyl}-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B3849766.png)
![5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3849774.png)
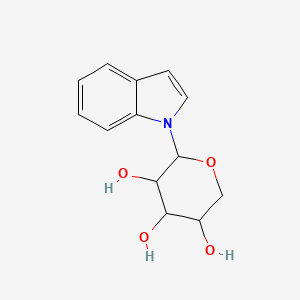
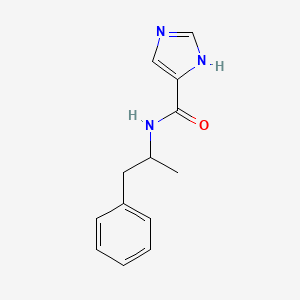
![4-[4-(dimethylamino)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B3849797.png)

![4-methylbenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849823.png)